1-(Cyclopropylmethyl)-3-methylpiperazine
Overview
Description
1-(Cyclopropylmethyl)-3-methylpiperazine is an organic compound with the chemical formula C10H18N2. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in the medical field, particularly as a regulator of neurotransmitters, and is used to treat anxiety, depression, and other mental health conditions. It affects the chemical transmission in the nervous system, thereby achieving therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(Cyclopropylmethyl)-3-methylpiperazine can be carried out through the following steps:
Reaction of Methylpiperazine with Cyclopropyl Haloalkane: Methylpiperazine is reacted with cyclopropyl haloalkane (such as cyclopropyl chloromethane) to generate this compound.
Crystallization and Purification: The reaction product is then crystallized, purified, and dried to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for crystallization and purification helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter regulation and its potential therapeutic applications.
Medicine: Used in the treatment of mental health conditions such as anxiety and depression.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-methylpiperazine involves its interaction with neurotransmitter receptors in the nervous system. It acts as a regulator of neurotransmitter release, thereby modulating the chemical transmission in the nervous system. This regulation helps in alleviating symptoms of anxiety and depression by balancing the levels of neurotransmitters such as serotonin and dopamine .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)piperazine
- 1-(Cyclopropylmethyl)-4-methylpiperazine
- 1-(Cyclopropylmethyl)-2-methylpiperazine
Uniqueness
1-(Cyclopropylmethyl)-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a unique balance of lipophilicity and hydrophilicity, making it particularly effective in crossing the blood-brain barrier and exerting its effects on the central nervous system .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-methylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRIBHLFZPQASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515971 | |
Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82919-92-4 | |
Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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